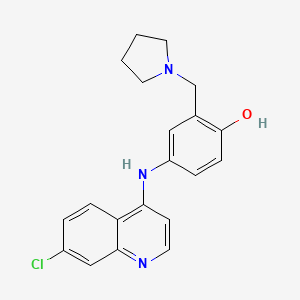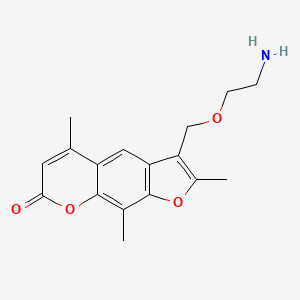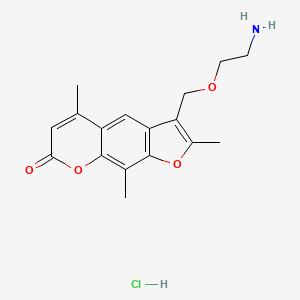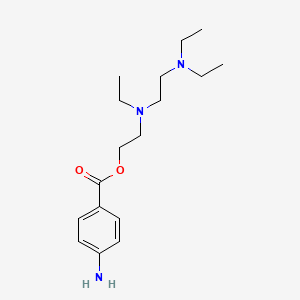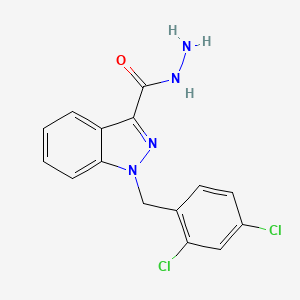
阿朱丁
科学研究应用
阿久丁在科学研究中有着广泛的应用:
化学: 阿久丁被用作模型化合物来研究吲唑羧酸衍生物的影响。
生物学: 它被用来研究精子生成的机制以及细胞粘附在睾丸中的作用.
医学: 阿久丁正在被探索作为潜在的男性避孕药,并已在癌症治疗中显示出希望,它通过靶向线粒体并阻断肿瘤细胞的能量代谢来发挥作用.
工业: 正在进行研究,以开发基于阿久丁的配制剂用于控制药物递送系统。
作用机制
阿久丁通过破坏睾丸中支持细胞和生殖细胞之间的细胞粘附来发挥作用。 这种破坏导致成熟的精子细胞从曲细精管上皮中丢失 . 阿久丁不影响精原细胞,因此生育能力的丧失是可逆的。 该药物靶向特定的信号通路,包括微管相关蛋白和信号蛋白,如 mTORC1/rpS6 和 p-FAK-Y407 .
生化分析
Biochemical Properties
Adjudin exerts its effects by interacting with specific proteins and enzymes in the body. Adjudin does not perturb germ cell development nor germ cell function .
Cellular Effects
Adjudin has a significant impact on various types of cells and cellular processes. It disrupts adhesion of germ cells, most notably spermatids to the Sertoli cells, thereby inducing release of immature spermatids from the epithelium that leads to infertility . After Adjudin is metabolized, the remaining spermatogonial stem cells and spermatogonia repopulate the seminiferous epithelium gradually via spermatogonial self-renewal and differentiation .
Molecular Mechanism
The primary and initial cellular target of Adjudin in the testis is the apical ectoplasmic specialization, a testis-specific anchoring junction type restricted to the interface between Sertoli cells and elongating spermatids . It was shown that Adjudin exerts its contraceptive effects through changes in microtubule associated proteins (MAPs) and signaling proteins mTORC1/rpS6 and p-FAK-Y407 .
Temporal Effects in Laboratory Settings
The effects of Adjudin change over time in laboratory settings. The compound is known for its stability and long-term effects on cellular function observed in in vitro or in vivo studies have been reported .
Dosage Effects in Animal Models
The effects of Adjudin vary with different dosages in animal models. It effectively induces reversible male infertility without perturbing the serum concentrations of follicle-stimulating hormone (FSH), testosterone, and inhibin B based on studies in rats and rabbits .
Metabolic Pathways
Adjudin is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux or metabolite levels .
Transport and Distribution
Adjudin is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
Adjudin is localized in specific compartments or organelles within the cell. It has effects on its activity or function depending on its subcellular localization .
准备方法
阿久丁通过一系列涉及吲唑羧酸衍生物的化学反应合成。 合成路线通常包括在特定条件下将 2,4-二氯苄基氯与吲唑-3-碳酰肼反应得到阿久丁 . 工业生产方法仍在开发中,重点在于优化产率和纯度,同时最大程度地减少副作用。
化学反应分析
阿久丁会经历各种化学反应,包括:
氧化反应: 阿久丁在特定条件下可以被氧化,导致形成不同的氧化产物。
还原反应: 还原反应可以改变阿久丁中的官能团,可能改变其生物活性。
取代反应: 阿久丁可以发生取代反应,其中分子中的特定原子或基团被其他原子或基团取代。
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 生成的主要产物取决于具体的反应条件和所用试剂。
相似化合物的比较
阿久丁由于其特定的作用机制以及对男性生育力的可逆影响而与其他类似化合物相比具有独特性。 类似的化合物包括:
隆尼达明: 阿久丁的类似物,用于化疗。
加美唑: 另一种具有潜在避孕作用的吲唑羧酸衍生物。
Bindarit: 一种具有抗炎作用的吲唑类化合物.
属性
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]indazole-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N4O/c16-10-6-5-9(12(17)7-10)8-21-13-4-2-1-3-11(13)14(20-21)15(22)19-18/h1-7H,8,18H2,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENCPJAAXKBIJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2CC3=C(C=C(C=C3)Cl)Cl)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040383 | |
| Record name | 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252025-52-8 | |
| Record name | 1-[(2,4-Dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252025-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adjudin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252025528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ADJUDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZT8V72829 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Adjudin primarily targets the apical ectoplasmic specialization (apical ES), a testis-specific anchoring junction type, disrupting spermatid adhesion to Sertoli cells. [, , ] This disruption is mediated by several mechanisms:
- Targeting Actin Filament Bundles: Adjudin suppresses the expression of Eps8, an actin capping and bundling protein, leading to destabilization of actin filament bundles at the apical ES. [, ]
- Inducing Unwanted Actin Branching: Adjudin mis-localizes Arp3, a component of the Arp2/3 complex that induces actin nucleation/branching, causing actin branching that further disrupts actin filament bundles. [, ]
- Disrupting Endocytic Vesicle Trafficking: Adjudin blocks the expression of PAR6 and 14-3-3, disrupting the homeostasis of endocytic vesicle-mediated protein trafficking and increasing protein endocytosis, ultimately destabilizing cell adhesion. []
A: * Molecular Formula: C15H11Cl2N3O [, ]* Molecular Weight: 319.18 g/mol [, ]* Spectroscopic Data: While the provided research papers do not include detailed spectroscopic data, synthesis and characterization of Adjudin has been previously reported. []
ANone: The provided research papers primarily focus on the biological activity and mechanism of Adjudin. Information on material compatibility and stability under various non-biological conditions is limited.
A: Adjudin is not known to possess catalytic properties. Its primary mechanism of action revolves around disrupting protein-protein interactions and altering cellular signaling pathways, not catalyzing chemical reactions. [, , , , ]
A: Yes, molecular modeling has been used to investigate Adjudin's interaction with Breast Cancer Resistance Protein (BCRP), specifically identifying potential binding domains. This information could be valuable in designing Adjudin analogs with improved efficacy in downregulating BCRP and enhancing transport across the blood-testis barrier. []
- Drug particle micronization: Reducing particle size to <50 μm can increase solubility and bioavailability. []
- Co-grinding with ß-cyclodextrin: This technique can enhance solubility and dissolution rate, improving bioavailability. []
- Nanotechnology-based delivery: Studies have explored using nanoparticles, such as multidrug magnetic mesoporous silica nanoparticles, to deliver Adjudin to the apical compartment of the seminiferous epithelium. [, ]
ANone: The provided research papers primarily focus on the biological activity and mechanism of Adjudin, with limited information directly addressing SHE regulations. Further investigation and compliance with relevant regulatory guidelines are necessary for any potential clinical development.
ANone: Research indicates:
- Absorption: Adjudin can be administered orally or intravenously. []
- Bioavailability: Intravenous administration exhibits higher bioavailability compared to oral administration. []
- Distribution: Adjudin primarily exerts its effects locally in the seminiferous epithelium. [, ]
A:
- In vitro: Adjudin effectively disrupts Sertoli-germ cell adhesion in cell culture models. [, , ]
- In vivo:
- Adjudin induces germ cell loss from the seminiferous epithelium in various animal models, including rats, rabbits, and dogs, leading to infertility. [, , , , ]
- The effects of Adjudin are reversible; spermatogenesis and fertility rebound after cessation of treatment. [, , , ]
- Adjudin's efficacy is associated with its bioavailability. [, , ]
ANone: The provided research papers do not discuss specific resistance mechanisms to Adjudin or cross-resistance with other compounds.
ANone: While Adjudin effectively induces reversible infertility, its development as a male contraceptive has been hindered by toxicity concerns:
- Subchronic toxicity: Adjudin has shown subchronic toxicity in animal studies. []
- Blood-testis barrier disruption: High doses of Adjudin can disrupt the blood-testis barrier, potentially leading to irreversible infertility. []
ANone: Several strategies have been investigated to improve Adjudin's delivery and targeting:
- Drug particle micronization and co-grinding with ß-cyclodextrin: These techniques aim to improve solubility and bioavailability. []
- Nanotechnology-based delivery: Studies have explored using nanoparticles to deliver Adjudin specifically to the seminiferous epithelium, enhancing efficacy and potentially reducing systemic toxicity. [, ]
ANone: While initially investigated as a male contraceptive, Adjudin research has revealed its potential in other areas:
- Anti-cancer activity: Adjudin has demonstrated anti-cancer effects in various in vitro and in vivo models, particularly against drug-resistant cancer cells. [, , , ] This has opened avenues for exploring its use in combination therapies, such as with paclitaxel or doxorubicin. [, ]
- Anti-inflammatory effects: Research suggests that Adjudin can attenuate neuroinflammation, potentially benefiting conditions like stroke and traumatic brain injury. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


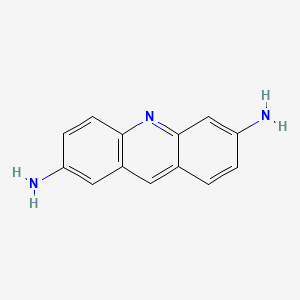

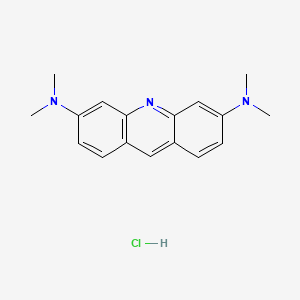
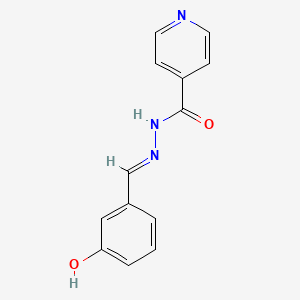

![[2-[4-[4-(dibutylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] pentanoate](/img/structure/B1665465.png)
